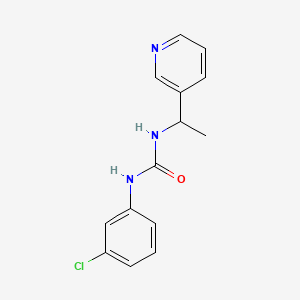
N-(3-methylbutan-2-yl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutan-2-yl)oxolane-2-carboxamide, also known as A-796260, is a selective and potent agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune response. The discovery of selective CB2 agonists like A-796260 has led to the development of potential therapeutic agents for various inflammatory and autoimmune diseases.
作用機序
N-(3-methylbutan-2-yl)oxolane-2-carboxamide selectively binds to CB2 receptors and activates downstream signaling pathways that result in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This leads to a reduction in inflammation and immune response. Unlike CB1 receptors, which are primarily expressed in the central nervous system and are involved in the regulation of pain and appetite, CB2 receptors are primarily expressed in immune cells and are not associated with psychoactive effects.
Biochemical and physiological effects:
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have immunomodulatory effects, such as the promotion of regulatory T cell differentiation and the inhibition of dendritic cell maturation. N-(3-methylbutan-2-yl)oxolane-2-carboxamide has a long half-life and is well-tolerated in animal studies.
実験室実験の利点と制限
N-(3-methylbutan-2-yl)oxolane-2-carboxamide is a selective and potent CB2 agonist, making it a useful tool for studying the role of CB2 receptors in inflammation and immune response. However, its low yield and complex synthesis method make it difficult to produce in large quantities. Additionally, its selectivity for CB2 receptors may limit its usefulness in studying the effects of cannabinoids on other biological pathways.
将来の方向性
There are several potential future directions for research on N-(3-methylbutan-2-yl)oxolane-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the complexity of the synthesis process. Another area of interest is the investigation of the potential therapeutic applications of N-(3-methylbutan-2-yl)oxolane-2-carboxamide in human clinical trials. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(3-methylbutan-2-yl)oxolane-2-carboxamide.
合成法
N-(3-methylbutan-2-yl)oxolane-2-carboxamide can be synthesized through a multistep process starting from 3-methyl-2-butanone. The key step involves the reaction of 3-methyl-2-butanone with ethyl oxalyl chloride to form ethyl 3-methyl-2-oxobutanoate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol and acetic anhydride to form N-(3-methylbutan-2-yl)oxolane-2-carboxamide. The overall yield of this synthesis is around 10%.
科学的研究の応用
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. Preclinical studies have shown that N-(3-methylbutan-2-yl)oxolane-2-carboxamide has anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of neuropathic pain.
特性
IUPAC Name |
N-(3-methylbutan-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)8(3)11-10(12)9-5-4-6-13-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLZGOCWFKWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutan-2-yl)tetrahydrofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)



